molecular formula C13H14O2 B14349114 5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole CAS No. 90867-76-8

5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole

Cat. No.: B14349114
CAS No.: 90867-76-8
M. Wt: 202.25 g/mol
InChI Key: WFMKXQUMEOFRPL-UHFFFAOYSA-N
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Description

5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring fused with a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with 1,3-benzodioxole under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclohex-1-en-1-yl)-2H-1,3-benzodioxole is unique due to its benzodioxole ring fused with a cyclohexene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

90867-76-8

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

5-(cyclohexen-1-yl)-1,3-benzodioxole

InChI

InChI=1S/C13H14O2/c1-2-4-10(5-3-1)11-6-7-12-13(8-11)15-9-14-12/h4,6-8H,1-3,5,9H2

InChI Key

WFMKXQUMEOFRPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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